3-(3-Methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
3-(3-Methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with piperidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-(3-Methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)piperidine: Similar structure but lacks the methyl group on the pyrazole ring.
3-(3-Methyl-1H-pyrazol-5-yl)piperidine: Similar structure but with the methyl group at a different position on the pyrazole ring.
1-(3-Methyl-1H-pyrazol-4-yl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
3-(3-Methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
MKBURSHOZZERAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2CCCNC2 |
Origin of Product |
United States |
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